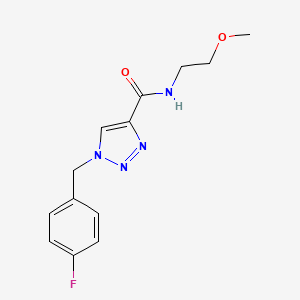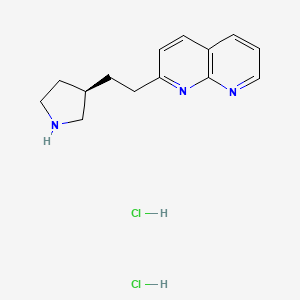
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C17H14BrN5O and its molecular weight is 384.237. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Functionalization
This compound is part of a broader category of chemicals that are synthesized through complex organic reactions, aiming at achieving targeted structural features for specific applications. For example, the synthesis of similar compounds involves innovative methods for functionalizing the quinoline and isoquinoline scaffolds, which are crucial for the development of pharmaceuticals and materials science.
Simultaneous Double C2/C3 Functionalization of Quinoline : A method for the double C2/C3 functionalization of the quinoline molecule to synthesize derivatives, showcasing the versatility of quinoline as a scaffold for further chemical modifications (Belyaeva, K., Nikitina, L., Afonin, A., & Trofimov, B., 2018).
Antioxidant Properties of Derivatives : The synthesis and antioxidant properties of compounds involving bromophenyl and dihydroisoquinolinyl groups, indicating potential for biological activity, including the scavenging of free radicals which is pivotal for developing therapeutic agents (Çetinkaya, Y., Göçer, H., Menzek, A., & Gülçin, I., 2012).
Divergent Synthesis Involving Palladium(0)-Catalyzed Carbonylation : The palladium(0)-catalyzed carbonylation presents a method for the synthesis of complex alkaloids from simpler bromophenyl and dihydroisoquinoline precursors, demonstrating the compound's relevance in synthetic organic chemistry (Orito, K., Miyazawa, M., Kanbayashi, R., Tokuda, M., & Suginome, H., 1999).
Potential Bioactivity
While the direct studies on (2-(4-bromophenyl)-2H-tetrazol-5-yl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone are not available, research on structurally related compounds provides insights into the potential bioactivity of such molecules. These studies suggest applications in drug development, particularly in areas like antioxidant properties, antimicrobial activity, and as intermediates for further pharmaceutical synthesis.
Antioxidant and Radical Scavenging Activities : The evaluation of similar compounds for their antioxidant and radical scavenging activities, comparing their effectiveness with standard antioxidants. Such studies underscore the potential therapeutic applications of these compounds in combating oxidative stress-related diseases (Balaydın, H. T., Gülçin, I., Menzek, A., Göksu, S., & Şahin, E., 2010).
Discovery of Selective Butyrylcholinesterase Inhibitors : Research into derivatives shows the design and synthesis of selective inhibitors targeting butyrylcholinesterase, an enzyme linked to neurodegenerative diseases. This suggests the compound's framework could be useful in creating new therapeutic agents (Jiang, C.-S., Ge, Y.-X., Cheng, Z.-Q., Wang, Y., Tao, H., Zhu, K., & Zhang, H., 2019).
特性
IUPAC Name |
[2-(4-bromophenyl)tetrazol-5-yl]-(3,4-dihydro-1H-isoquinolin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrN5O/c18-14-5-7-15(8-6-14)23-20-16(19-21-23)17(24)22-10-9-12-3-1-2-4-13(12)11-22/h1-8H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPLGSVQAZDHMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,12R,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol;hydrobromide](/img/no-structure.png)
![5-Amino-1-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]pyrazole-4-carbonitrile](/img/structure/B2841706.png)

![3-[2-(Benzyloxy)ethoxy]-5-fluorophenylboronic acid pinacol ester](/img/structure/B2841709.png)
![1-Methyl-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B2841710.png)
![1-[5-(4-fluorophenyl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B2841711.png)

![N-([1,1'-Biphenyl]-2-yl)-9,9-dimethyl-9H-fluoren-3-amine](/img/structure/B2841717.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]benzamide](/img/structure/B2841719.png)
![Spiro[3H-indene-2,1'-cyclopentane]-1-one](/img/structure/B2841720.png)
![4-(N,N-diallylsulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2841722.png)
![3-amino-4-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2841723.png)

